molecular formula C13H12ClNO2S B2662566 4-chloro-N-(4-methylphenyl)benzenesulfonamide CAS No. 4279-74-7

4-chloro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B2662566
CAS No.: 4279-74-7
M. Wt: 281.75
InChI Key: XXXCKIVSPGWSOF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12ClNO2S and is a member of the benzenesulfonamide class . This chemical scaffold is of significant interest in medicinal and organic chemistry research, particularly in the development of novel bioactive molecules. Studies on closely related structural analogs have demonstrated potent biological activities, underscoring the research value of this chemical class. For instance, certain 4-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide derivatives have been synthesized and shown to exhibit promising cytotoxic activity against a range of human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action for these active compounds involves the induction of apoptosis, characterized by caspase activation and changes in mitochondrial membrane potential, marking them as candidates for anticancer agent development . Furthermore, the structural features of this compound, specifically the C—SO2—NH—C segment, have been the subject of crystallographic studies to understand the conformational behavior and intermolecular interactions, such as the formation of centrosymmetric dimers via N—H···O hydrogen bonds, which is critical in crystal engineering and materials science . Researchers utilize this compound and its analogs as a key synthetic intermediate for constructing more complex molecules, enabling structure-activity relationship (SAR) studies to optimize properties like metabolic stability and binding affinity . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXCKIVSPGWSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-chloro-N-(4-methylphenyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides are formed.

    Oxidation Products: Sulfonic acids are the major products.

    Reduction Products: Sulfinamides are typically formed.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₃ClN₂O₂S
  • Molecular Weight : Approximately 308.78 g/mol
  • LogP Value : 4.43 (indicating lipophilicity)

The presence of the chloro group and the benzenesulfonamide moiety contributes to its reactivity and biological activity. The compound's structure allows for various modifications that can enhance its efficacy against specific targets.

Antimicrobial Activity

4-Chloro-N-(4-methylphenyl)benzenesulfonamide exhibits promising antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is vital for the development of new antimicrobial agents, especially against resistant strains.

  • In Vitro Studies : Research has shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit growth in E. coli and Staphylococcus aureus strains, showcasing minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its structural features allow it to interact with various molecular targets involved in cancer pathways.

  • Mechanism of Action : Preliminary studies indicate that 4-chloro-N-(4-methylphenyl)benzenesulfonamide may induce apoptosis in cancer cells by interfering with metabolic pathways essential for cell division . For example, related compounds have been shown to induce significant apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in apoptotic markers .
  • Case Studies : A study focused on sulfonamide derivatives reported their effectiveness against multiple cancer cell lines, including colon and breast cancers. The derivatives exhibited varying degrees of potency, with some achieving GI50 values as low as 31 nM .

Data Summary Table

Application TypeActivity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialInhibition4-chloro-N-(4-methylphenyl)...15.62 - 31.25 μmol/LEffective against MRSA and other strains
AnticancerInduction of ApoptosisRelated sulfonamide derivativesGI50 values: 31 nM - 54 nMPotent against various cancer cells
MechanismEnzyme InhibitionDihydropteroate synthaseN/ATargeting bacterial folate synthesis

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Sulfonamides

Compound Name Substituents MIC (µg/mL) Target Bacteria Binding Energy (kcal/mol) Source
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) 2-NO₂ on aryl group 12.5–25 E. coli, B. licheniformis -8.9
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (1B) 2-OH on aryl group 25–50 E. coli, B. subtilis -7.2
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) N-propyl benzamide + 4-CH₃ 50–100 B. linens -6.5
4-Chloro-N-(4-methylphenyl)benzenesulfonamide (Target) 4-CH₃ on aryl group Not reported N/A N/A

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂ in 1C) enhance antimicrobial potency, likely due to increased binding affinity to bacterial dihydropteroate synthase (DHPS) .
  • Hydroxyl groups (1B) reduce activity compared to nitro-substituted analogues, possibly due to hydrogen bonding interference .
  • Bulky substituents (e.g., N-propyl in 1A) lower activity, suggesting steric hindrance at the enzyme active site .
  • The 4-methylphenyl group in the target compound may confer moderate activity, though experimental data are lacking.

Structural and Functional Diversity

Table 2: Comparative Analysis of Sulfonamide Derivatives

Compound Name Key Structural Features Biological Activity Application/Notes Source
MMV665914 Pyridinyl-piperazine substituent Antiparasitic (HEK293 cytotoxicity) Prioritized for further study
W-15 Piperidinylidene core Opioid receptor modulation Structural analog of fentanyl
4-Chloro-N-[2-(quinolinyl)methylene]... Quinoline-hydrazine hybrid Not reported Experimental antimalarial lead
Target Compound 4-CH₃ on aryl group Hypothesized antimicrobial Requires further validation

Insights :

  • MMV665914 demonstrates the impact of complex heterocyclic substituents on cytotoxicity and selectivity .
  • W-15 highlights the role of rigid piperidinyl frameworks in receptor binding, diverging from the target compound’s simpler structure .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Sulfonamides

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹) Source
1C 8.21 (s, 1H, NO₂), 7.65–7.12 (m) 147.2 (C-NO₂), 134.5 (C-SO₂) 1340 (SO₂ asym), 1520 (NO₂)
Target Analog (4-chloro-N-(2-methoxyphenyl)) 6.98–7.52 (m, Ar-H), 3.82 (OCH₃) 156.3 (C-OCH₃), 137.8 (C-SO₂) 1160 (C-O), 1320 (SO₂)

Observations :

  • Nitro groups (1C) induce deshielding in ¹H-NMR and distinct IR stretches .
  • Methoxy groups (e.g., in derivatives) show characteristic ¹H-NMR singlets near δ 3.8–4.0 and IR C-O stretches .

Biological Activity

4-Chloro-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₄H₁₃ClN₂O₂S
  • Molecular Weight : 308.78 g/mol
  • LogP Value : 4.43 (indicating significant lipophilicity)

The presence of a chloro group and a methylidene linkage to a 4-methylphenyl group enhances its reactivity and biological potential.

Antimicrobial Activity

Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The antimicrobial efficacy of 4-chloro-N-(4-methylphenyl)benzenesulfonamide has been demonstrated against various Gram-positive and Gram-negative bacteria. A study indicated that derivatives of sulfonamides were tested in vitro against bacteria such as E. coli and B. subtilis, showing varying degrees of effectiveness depending on structural modifications .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundTarget BacteriaActivity
4-Chloro-N-(4-methylphenyl)benzenesulfonamideE. coliModerate
B. subtilisSignificant
B. licheniformisSignificant

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms, including apoptosis induction in cancer cell lines. For instance, compounds similar to 4-chloro-N-(4-methylphenyl)benzenesulfonamide have shown promising results against several cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
4-Chloro-N-(4-methylphenyl)benzenesulfonamideMCF-70.65
HeLa2.41

The biological activity of 4-chloro-N-(4-methylphenyl)benzenesulfonamide can be attributed to its ability to interact with specific molecular targets involved in critical pathways:

  • Inhibition of DHPS : By blocking the DHPS enzyme, it disrupts folate synthesis in bacteria.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Calcium Channel Interaction : Some studies suggest that related sulfonamides may influence cardiovascular parameters by interacting with calcium channels .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various sulfonamide derivatives highlighted that while some compounds were effective against specific bacterial strains, the structural variations significantly influenced their potency .
  • Cancer Cell Line Study :
    In vitro evaluations demonstrated that certain derivatives exhibited high selectivity and activity against cancer cell lines, showing potential for development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sulfonylation of 4-methylaniline with 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of 4-methylaniline to sulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran.
  • Catalyst: Pyridine or triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts .
  • Temperature: Maintain 0–5°C during addition to suppress side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Workup: Purify via recrystallization from ethanol/water (yields ~70–85%). Optimization studies suggest microwave-assisted synthesis reduces reaction time by 50% with comparable yields .

Q. How can spectroscopic techniques (NMR, IR) distinguish 4-chloro-N-(4-methylphenyl)benzenesulfonamide from structural analogs?

Methodological Answer:

  • ¹H NMR: Distinct signals include:
    • A singlet at δ ~2.35 ppm for the methyl group on the 4-methylphenyl ring.
    • Two doublets (δ ~7.3–7.8 ppm) for aromatic protons, with coupling constants reflecting para-substitution .
  • IR: Key peaks at:
    • ~1330–1340 cm⁻¹ (asymmetric S=O stretch) and ~1150–1160 cm⁻¹ (symmetric S=O stretch).
    • Absence of N-H stretch (δ ~3240–3250 cm⁻¹) confirms sulfonamide formation .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in ethanol increases with temperature (5 mg/mL at 25°C; 20 mg/mL at 60°C).
  • Stability: Stable at RT for >6 months in airtight, light-protected containers. Degradation occurs in acidic/basic conditions (pH <3 or >10), forming sulfonic acid or desulfonylated byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s bioactivity? Provide a structure-activity relationship (SAR) analysis.

Methodological Answer: SAR studies compare analogs with varying substituents:

Substituent (Position)Bioactivity TrendKey Observations
-Cl (para, benzene)Enhanced antimicrobial activityElectronegative Cl increases membrane permeability .
-CH₃ (para, phenyl)Reduced cytotoxicityMethyl group decreases polarity, improving lipid solubility .
-NO₂ (meta, phenyl)InactiveElectron-withdrawing groups disrupt hydrogen bonding with targets .

Q. What computational strategies are effective for predicting enzymatic interactions of this sulfonamide?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding with carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group coordinates Zn²⁺ in the active site, while the 4-methylphenyl group occupies hydrophobic pockets .
  • MD Simulations: GROMACS simulations (100 ns) reveal stable binding conformations with RMSD <2 Å. Free energy calculations (MM-PBSA) suggest ΔG ~-8.5 kcal/mol, indicating strong affinity .

Q. How can crystallographic data resolve contradictions in reported polymorphic forms?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Polymorph A: Monoclinic system (P2₁/c), with intermolecular N-H···O=S hydrogen bonds (2.89 Å).
  • Polymorph B: Triclinic system (P‾1), featuring π-π stacking (3.6 Å) between aromatic rings.
    Contradictions arise from solvent polarity during crystallization (ethanol favors Polymorph A; acetonitrile favors B) .

Q. What experimental designs validate the compound’s dual inhibition mechanism in bacterial enzymes?

Methodological Answer:

  • Enzyme Assays: Test inhibition of both acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) using spectrophotometric NADPH depletion assays. IC₅₀ values <10 µM suggest dual targeting .
  • Resistance Studies: Compare MIC values against wild-type vs. ACC/FAS-mutant Staphylococcus aureus. Loss of activity in mutants confirms target specificity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy across studies?

Methodological Resolution:

  • Strain Variability: Gram-positive bacteria (e.g., Bacillus subtilis) show higher susceptibility (MIC ~2 µg/mL) than Gram-negative species (MIC >32 µg/mL) due to outer membrane barriers .
  • Assay Conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion yields discrepancies. Standardize pH (7.2) and inoculum size (5×10⁵ CFU/mL) for reproducibility .

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